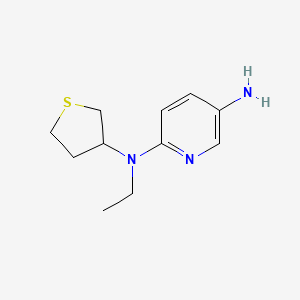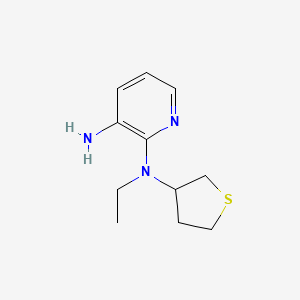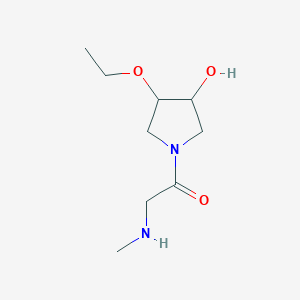![molecular formula C13H16F2N2 B1492012 4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline CAS No. 2098039-35-9](/img/structure/B1492012.png)
4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline
Descripción general
Descripción
The compound “4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” is a complex organic molecule that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, which is a ring of atoms that contains at least one atom that is not carbon . The most common heterocyclic compounds contain carbon along with nitrogen, oxygen, or sulfur .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a topic of interest in organic chemistry due to their remarkable biological activities, pharmaceutical applications, and their role as intermediates in the synthesis of many natural products . A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones .Molecular Structure Analysis
Pyrrole is an example of a six-membered aromatic heterocycle and has an electronic structure similar to benzene . All six of these atoms have a p orbital perpendicular to the plane of the ring and each contains one pi electron which allows the ring to be fully conjugated . This makes the pi electron count for pyrrole 6 pi electrons .Chemical Reactions Analysis
Pyrrole compounds have been known to undergo various chemical reactions. A novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines was developed for one-pot assembly of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a nutty odor and is usually purified by distillation immediately before use . The physical and chemical properties of the specific compound “this compound” were not found in the search results.Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrrol-2(5h)-ones, have been found to interact with apoptosis signal-regulating kinase 1 (ask1) and human cytosolic carbonic anhydrase isozymes . These targets play crucial roles in regulating cell death and maintaining pH balance in the body, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets, preventing them from performing their normal functions . This inhibition can lead to changes in cellular processes, such as the regulation of apoptosis and pH balance .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to apoptosis and ph regulation .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may induce apoptosis and affect ph balance within cells .
Safety and Hazards
Pyrrole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and toxic if swallowed . It causes serious eye damage and is harmful if inhaled . Specific safety and hazard information for “4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” was not found in the search results.
Direcciones Futuras
The future directions for research on “4-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)aniline” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of novel multicomponent reaction-based methods for the rapid construction of these compounds could be a promising area of research . Additionally, investigating their biological properties and potential applications in medicine could also be a fruitful direction .
Propiedades
IUPAC Name |
4-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-13(15)6-5-9-7-17(8-12(9)13)11-3-1-10(16)2-4-11/h1-4,9,12H,5-8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNXSKYCRUTRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=CC=C(C=C3)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



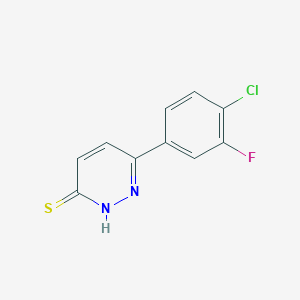

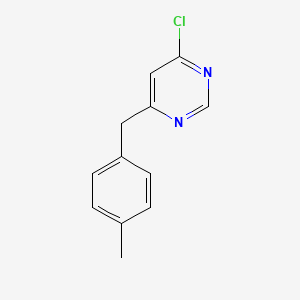
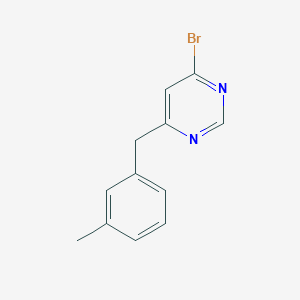

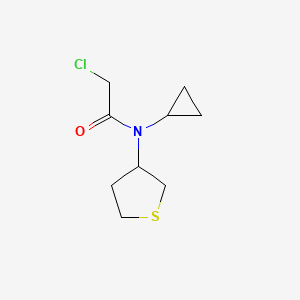
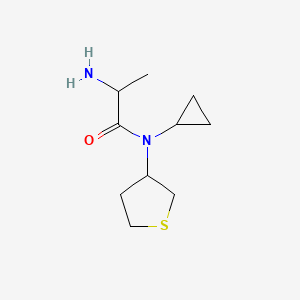
![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)
![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)
![4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-amine](/img/structure/B1491945.png)
